Home > Products > Screening Compounds P88839 > Lercanidipine hcl hemihydrate
Lercanidipine hcl hemihydrate -

Lercanidipine hcl hemihydrate

Catalog Number: EVT-15475263
CAS Number:
Molecular Formula: C70H82Cl2N6O13
Molecular Weight: 1286.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lercanidipine hydrochloride hemihydrate is synthesized through various chemical processes and is commercially available from pharmaceutical companies, notably Recordati S.p.A. The compound is not officially recognized in any pharmacopoeia, and there are currently no standardized methods for quality control or dissolution testing for its formulations .

Synthesis Analysis

Methods and Technical Details

The synthesis of lercanidipine hydrochloride involves several chemical reactions. One notable method includes the reaction of 1,4-dihydro-2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid with thionyl chloride in dichloromethane and dimethylformamide, followed by esterification with 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propyl alcohol .

The process can yield lercanidipine in a non-hygroscopic crystalline form, minimizing unwanted by-products. A preferred method for obtaining the hydrochloride hemihydrate salt involves crystallization from water containing hydrochloric acid and sodium chloride, resulting in a product with a melting point between 119°C and 123°C .

Molecular Structure Analysis

Structure and Data

Lercanidipine hydrochloride hemihydrate features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The IUPAC name for this compound is:

\text{3 1 3 3 diphenylpropyl methyl amino 2 methylpropan 2 yl}5-methyl2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylatehydrochloride}

The molecular weight of lercanidipine hydrochloride hemihydrate is approximately 657.20 g/mol . The compound displays significant lipophilicity, which aids in its absorption and action within biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Lercanidipine undergoes various chemical reactions during its synthesis and metabolism. In the synthesis process, key reactions include esterification and acylation. The compound's interactions with biological systems primarily involve calcium channel inhibition, where it blocks calcium influx into cells, leading to vasodilation and decreased blood pressure .

Mechanism of Action

Process and Data

Lercanidipine functions as a selective calcium channel blocker. It inhibits the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This inhibition occurs through conformational changes in the calcium channels or interference with calcium release from the sarcoplasmic reticulum. The resultant decrease in intracellular calcium levels leads to relaxation of smooth muscle cells, dilation of blood vessels, reduced total peripheral resistance, and ultimately lower blood pressure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Slightly yellow crystalline powder
  • Melting Point: 197°C to 201°C (crystal form I), 207°C to 211°C (crystal form II)
  • Solubility: Freely soluble in methanol and chloroform; practically insoluble in water
  • Bioavailability: Approximately 10% due to extensive first-pass metabolism; can increase up to 40% when taken with fatty meals .

Chemical Properties

  • Chemical Formula: C_{36}H_{42}ClN_{3}O_{6}
  • Molecular Weight: Approximately 648.2 g/mol
  • pKa Values: Strongest acidic pKa at approximately 16.96; strongest basic pKa at approximately 9.36 .
Applications

Scientific Uses

Lercanidipine hydrochloride hemihydrate is primarily used in clinical settings for managing hypertension. Its unique pharmacokinetic properties allow it to be effective over extended periods without significant accumulation in the body. In addition to hypertension management, it may also be utilized in treating chronic stable angina pectoris and Prinzmetal's variant angina due to its vasodilatory effects .

Synthetic Chemistry and Process Optimization

Synthetic Routes for Lercanidipine HCl Hemihydrate

Key Intermediates and Reaction Mechanisms

The synthesis of lercanidipine hydrochloride hemihydrate proceeds through a multi-step sequence centered on Hantzsch dihydropyridine synthesis, with critical control points at esterification and amine alkylation stages. The primary synthetic route involves three key intermediates:

  • Methyl 3-aminocrotonate: Serves as the enamine component for dihydropyridine ring formation
  • 3,3-Diphenylpropyl(methyl)amine: Provides the lipophilic side chain essential for vasoselectivity
  • 3-Nitrobenzaldehyde: Functions as the aryl aldehyde component for asymmetric substitution

The reaction mechanism proceeds through Knoevenagel condensation between 3-nitrobenzaldehyde and methyl acetoacetate, followed by Michael addition with methyl 3-aminocrotonate. The resulting dihydropyridine intermediate undergoes nucleophilic substitution with 1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-ol in aprotic solvents (e.g., dimethylformamide or acetonitrile) to install the branched aminoalkyl side chain [2]. Final hydrochloride salt formation occurs via acidification, with critical control of stoichiometry and temperature to prevent decomposition of the labile dihydropyridine ring. The crystalline product is obtained through anti-solvent crystallization with yields >75% when intermediate purity exceeds 98% [2] [8].

Solvent Selection and Crystallization Dynamics

Solvent systems govern polymorphic outcome and hydration state during final crystallization. Binary solvent mixtures demonstrate superior control over crystal habit compared to single solvents:

Table 1: Solvent Systems for Polymorph Control

Solvent CombinationRatio (v/v)Resulting FormCrystal Habit
Methanol/Isovaleric acid3:1Form IPrismatic
Isopropyl acetate/Methanol4:1Form IIPlate-like
Ethanol/Water9:1HemihydrateNeedles
Dichloromethane/n-Hexane1:5AmorphousIrregular

Optimal crystallization dynamics require:

  • Nucleation Control: Seeding at 0.5-1.5% supersaturation with Form II seeds yields phase-pure material (>99% by XRD)
  • Cooling Profile: Linear cooling at 0.5°C/min from 50°C to 5°C prevents oiling out
  • Anti-Solvent Addition: Graded addition of alkanes (n-hexane/n-heptane) at ≤5 mL/min enhances crystal growth over nucleation [1]

Crystallization from isopropyl acetate/methanol (4:1) with controlled water activity (0.3-0.4) directly yields the thermodynamically stable hemihydrate, avoiding post-crystallization hydration steps. The process achieves solvent residuals <300 ppm meeting ICH Q3C requirements [1] [5].

Role of Acid Catalysts in Hydrochloride Salt Formation

Acid catalysts significantly impact salt formation kinetics and crystal quality:

  • Protic Acids (HCl/IPA): Yield high-purity hemihydrate (99.8%) but require strict stoichiometric control (1.05 eq.) due to potential dihydro-pyridine ring protonation
  • Aprotic Agents (Thionyl chloride): Enable anhydrous conditions but generate sulfite byproducts requiring scavengers
  • Lewis Acids (ZnCl₂): Accelerate crystallization but introduce metal impurities (<10 ppm residual)

Critical process parameters include:

  • Temperature: -10°C to 0°C prevents degradation during salt formation
  • Addition Rate: ≤2 mL/min acid solution addition avoids local super-saturation
  • Order of Addition: Inverse addition (API to acid) improves particle size distribution

Post-precipitation aging (2-4 h at 0°C) completes crystal lattice integration, as confirmed by Raman spectroscopy showing disappearance of 1685 cm⁻¹ carbonyl band shift [1] [2] [4].

Amorphous vs. Crystalline Polymorph Stability

Impact of Hydration States on Physicochemical Behavior

Lercanidipine HCl exhibits complex hydration behavior with two anhydrous polymorphs (Form I, Form II) and a stoichiometric hemihydrate, each demonstrating distinct stability and solubility profiles:

Table 2: Hydration State Characteristics

PropertyForm I (Anhydrous)Form II (Anhydrous)Hemihydrate
Crystal SystemMonoclinicTriclinicMonoclinic
Stoichiometric Water0%0%2.7% (theoretical)
DSC Peak Melt (°C)197-201207-211192-195 (dehydration)
Dynamic Vapor SorptionHygroscopic (>0.5% at 60% RH)Non-hygroscopicStable to 80% RH
pH 1.2 Solubility (mg/mL)0.48 ± 0.030.18 ± 0.020.41 ± 0.04

The hemihydrate demonstrates unique stability advantages:

  • Thermodynamic Stability: Maintains crystal lattice integrity up to 80% RH with no phase change observed after 6 months at 25°C/60% RH
  • Buffer-Dependent Solubility: Exhibits 3.3x higher solubility than Form II in chloride buffers (pH 1.2) but only 1.2x in phosphate buffers at same pH
  • Hydration Kinetics: Converts to higher hydrate (dihydrate) above 85% RH within 72 hours, with reversible dehydration at <30% RH [4] [5] [9].

Monotropic relationships govern polymorph transitions with Form I having higher free energy than Form II. The hemihydrate serves as the most stable commercial form under ambient conditions due to its lower critical water activity (0.25) compared to anhydrous forms (0.15 for Form II) [4] [9].

Process-Induced Phase Transformations

Manufacturing operations can trigger unintended phase changes requiring precise control strategies:

  • Drying Processes:
  • Fluid bed drying (>45°C) converts hemihydrate to Form I through dehydration
  • Vacuum tray drying (35-40°C, 15 mbar) maintains crystal water with residual solvents <1000 ppm
  • Microwave drying causes partial amorphization (up to 12%)
  • Mechanical Stress:
  • Dry milling generates surface amorphization (5-15%) proportional to energy input
  • Wet milling in isopropanol/water mixtures (85:15) preserves crystal form while reducing particle size to D90 <20μm
  • Compression Effects:
  • Tableting pressure >15 kN causes polymorphic transition to Form I at tablet surface
  • Addition of 5% microcrystalline cellulose mitigates pressure-induced transformation

Accelerated stability studies (40°C/75% RH) show hemihydrate tablets maintain crystallinity index >95% after 6 months when processed below critical humidity (45% RH). Process analytical technology (PAT) implementation via in-line Raman spectroscopy enables real-time monitoring of phase transformations during manufacturing [1] [4] [7].

Table 3: Phase Transformation Triggers and Mitigation

Process StepTransformation RiskControl Strategy
Wet GranulationHydrate to amorphousLimit water exposure <15 min
Fluid Bed DryingHemihydrate → Form IInlet air ≤40°C, dew point ≤10°C
MillingMechanical amorphizationCryogenic grinding (-40°C)
CompressionPolymorph conversionLubricant optimization (Mg stearate 1.0-1.5%)

The hemihydrate demonstrates superior process robustness when maintained within its thermodynamic stability zone (20-30°C, 40-60% RH), with no phase changes detected after five compression cycles at 10 kN force [4] [7].

Properties

Product Name

Lercanidipine hcl hemihydrate

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrate;dihydrochloride

Molecular Formula

C70H82Cl2N6O13

Molecular Weight

1286.3 g/mol

InChI

InChI=1S/2C35H39N3O6.2ClH.H2O/c2*1-24-31(34(40)43-5)32(27-17-12-18-28(21-27)38(41)42)30(22-36-24)33(39)44-35(2,3)23-37(4)20-19-29(25-13-8-6-9-14-25)26-15-10-7-11-16-26;;;/h2*6-18,21-22,29,32,36H,19-20,23H2,1-5H3;2*1H;1H2

InChI Key

XHYVXSOMAJJHMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=CN1)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.CC1=C(C(C(=CN1)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.